1-Amino-N-[(phenylsulfanyl)methyl]cyclohex-3-ene-1-carboxamide
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Overview
Description
1-amino-N-(phenylsulfanylmethyl)cyclohex-3-ene-1-carboxamide is a chemical compound characterized by the presence of an amino group, a phenylsulfanylmethyl group, and a cyclohexene ring with a carboxamide group
Preparation Methods
The synthesis of 1-amino-N-(phenylsulfanylmethyl)cyclohex-3-ene-1-carboxamide can be achieved through several synthetic routes. One common method involves the reduction of tetrahydro-1H-isoindole-1,3(2H)-diones with sodium borohydride (NaBH4). This reduction process yields 6-(hydroxymethyl)-N-methyl/phenylcyclohex-3-ene-1-carboxamide derivatives . The reaction conditions typically include the use of a solvent such as methanol or ethanol and a controlled temperature to ensure the desired product formation.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
1-amino-N-(phenylsulfanylmethyl)cyclohex-3-ene-1-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide (H2O2) and reducing agents like sodium borohydride (NaBH4).
In oxidation reactions, the compound can form products with additional oxygen-containing functional groups. For example, the hydroxymethyl group can be oxidized to a carboxylic acid group. In reduction reactions, the compound can be reduced to form derivatives with different functional groups, such as alcohols or amines. Substitution reactions can involve the replacement of the phenylsulfanylmethyl group with other substituents, leading to the formation of various analogs.
Scientific Research Applications
1-amino-N-(phenylsulfanylmethyl)cyclohex-3-ene-1-carboxamide has several scientific research applications across different fields:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology: In biological research, the compound can be used to study enzyme interactions and inhibition. Its structural features make it a potential candidate for enzyme inhibitors, particularly for enzymes involved in metabolic pathways.
Medicine: The compound’s potential as a drug candidate is being explored due to its ability to interact with specific molecular targets. It may have applications in the treatment of diseases such as cancer, diabetes, and infectious diseases.
Industry: In industrial applications, the compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-amino-N-(phenylsulfanylmethyl)cyclohex-3-ene-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathway in which the enzyme is involved. This inhibition can lead to various therapeutic effects, depending on the target enzyme and the pathway affected.
The molecular targets and pathways involved in the compound’s mechanism of action are still under investigation. its structural features suggest that it may interact with enzymes involved in metabolic processes, such as glycosidases and proteases.
Comparison with Similar Compounds
1-amino-N-(phenylsulfanylmethyl)cyclohex-3-ene-1-carboxamide can be compared with other similar compounds, such as:
1-amino-N-(phenylsulfanylmethyl)cyclohexane-1-carboxamide: This compound has a similar structure but lacks the double bond in the cyclohexene ring. The absence of the double bond can affect its reactivity and interaction with molecular targets.
1-amino-N-(phenylsulfanylmethyl)cyclohex-2-ene-1-carboxamide: This compound has the double bond in a different position within the cyclohexene ring. The position of the double bond can influence the compound’s chemical properties and biological activity.
1-amino-N-(phenylsulfanylmethyl)cyclohex-4-ene-1-carboxamide: This compound has the double bond in yet another position within the cyclohexene ring
The uniqueness of 1-amino-N-(phenylsulfanylmethyl)cyclohex-3-ene-1-carboxamide lies in its specific structural arrangement, which allows for distinct chemical reactions and interactions with molecular targets
Properties
CAS No. |
77422-82-3 |
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Molecular Formula |
C14H18N2OS |
Molecular Weight |
262.37 g/mol |
IUPAC Name |
1-amino-N-(phenylsulfanylmethyl)cyclohex-3-ene-1-carboxamide |
InChI |
InChI=1S/C14H18N2OS/c15-14(9-5-2-6-10-14)13(17)16-11-18-12-7-3-1-4-8-12/h1-5,7-8H,6,9-11,15H2,(H,16,17) |
InChI Key |
CRKBZXVKURANSV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC=C1)(C(=O)NCSC2=CC=CC=C2)N |
Origin of Product |
United States |
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